1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an oxan-4-yl group and a dioxaborolan-2-yl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
1-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)12-5-8-16-17(12)11-6-9-18-10-7-11/h5,8,11H,6-7,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPHTJVWMUVWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions, where an appropriate oxan-4-yl halide reacts with the pyrazole ring.
Attachment of the Dioxaborolan-2-yl Group: The dioxaborolan-2-yl group is typically introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyrazole in the presence of a palladium catalyst.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced with other substituents. Common reagents include halides, amines, and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole ring or the substituent groups.
Scientific Research Applications
1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(Oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a similar structure but with different substitution patterns on the pyrazole ring.
1-(Oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole: This compound features an imidazole ring instead of a pyrazole ring, leading to different chemical properties and applications.
1-(Oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole: This compound contains a triazole ring, which can result in distinct reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Biological Activity
1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known by its IUPAC name 1-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is a compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of the compound is with a molecular weight of approximately 278.15 g/mol. Its structure features a pyrazole ring substituted with a tetrahydropyran moiety and a boron-containing dioxaborolane group, which may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation in various types of cancer. The presence of the dioxaborolane moiety may enhance the compound's ability to interact with biological targets involved in tumor growth.
The proposed mechanism of action for related pyrazole compounds includes:
- Inhibition of Protein Kinases : Pyrazoles are known to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Certain derivatives have been shown to promote programmed cell death in cancer cells through various signaling pathways.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives. The results demonstrated that compounds similar to this compound significantly reduced tumor growth in xenograft models.
- In Vivo Studies : In vivo studies indicated that the compound exhibited low toxicity while maintaining efficacy against tumor cells. The therapeutic index was favorable compared to standard chemotherapeutic agents.
Toxicological Profile
The safety profile of this compound has not been fully characterized. However, preliminary safety data suggest:
- Eye Irritation : Classified as a potential irritant (H319).
- Respiratory Effects : Indicated as having specific target organ toxicity (STOT) upon single exposure (H335).
Comparative Analysis
A comparison table below summarizes key biological activities and properties of this compound and related compounds:
| Compound Name | CAS Number | Antitumor Activity | Mechanism of Action | Toxicity Level |
|---|---|---|---|---|
| 1-(oxan-4-yl)-5-(tetramethyl... | 1279088-80-0 | Significant | Protein kinase inhibition | Moderate |
| Pyrazole Derivative A | 1234567-89-0 | High | Apoptosis induction | Low |
| Pyrazole Derivative B | 9876543-21-0 | Moderate | Cell cycle arrest | High |
Q & A
Basic: How can the alkylation step for introducing the oxan-4-yl group to pyrazole be optimized?
Methodological Answer:
The alkylation of pyrazole derivatives with oxan-4-yl groups typically involves nucleophilic substitution or transition metal-catalyzed coupling. A robust method includes reacting pyrazole with a tetrahydro-2H-pyran derivative (e.g., 2-chlorotetrahydropyran) in a polar aprotic solvent (e.g., THF or DMF) using a base like NaH or K₂CO₃. Optimization parameters include:
- Temperature: 60–80°C to balance reactivity and side-product formation.
- Catalyst: Pd(PPh₃)₄ for regioselective coupling .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Yield improvements (up to 75%) are achieved by inert atmosphere (N₂/Ar) and controlled stoichiometry (1:1.2 pyrazole:alkylating agent) .
Advanced: What is the mechanistic role of the dioxaborolane moiety in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
The tetramethyl-1,3,2-dioxaborolane group acts as a boronate ester, enabling transmetalation in palladium-catalyzed cross-couplings. Key mechanistic insights:
- Transmetalation: The boron atom coordinates with Pd(0)/Pd(II), transferring the pyrazole-boronate to the palladium center.
- Steric Effects: Tetramethyl groups enhance stability but may slow reactivity; ligand choice (e.g., SPhos) mitigates steric hindrance .
- Solvent Optimization: Dioxane/water mixtures (4:1) at 80°C improve coupling efficiency with aryl halides.
Validation via NMR reaction monitoring and DFT calculations (e.g., B3LYP/6-31G*) can confirm transition states and electronic effects .
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve stereochemistry and confirm substitution patterns. Use SHELX for refinement (e.g., SHELXL-2018 for anisotropic displacement parameters) .
- NMR Spectroscopy:
- ¹H NMR: Identify pyrazole protons (δ 7.2–8.1 ppm) and oxan-4-yl protons (δ 3.5–4.2 ppm).
- ¹¹B NMR: Detect dioxaborolane resonance (δ 28–32 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ (expected m/z: 291.16 for C₁₄H₂₀BN₂O₃).
Advanced: How to resolve contradictions in reported reactivity of this compound under varying conditions?
Methodological Answer:
Contradictions often arise from solvent polarity, catalyst loading, or competing side reactions. For example:
- Hydrolysis Sensitivity: The dioxaborolane group hydrolyzes in protic solvents (e.g., MeOH/H₂O). Use anhydrous conditions or stabilize with Lewis acids (e.g., MgSO₄) .
- Competing Coupling Pathways: In Suzuki reactions, aryl vs. pyrazole boron transfer can occur. Control via:
Advanced: How can computational methods predict the compound’s electronic properties for drug design?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to determine HOMO/LUMO energies and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Parameterize the dioxaborolane group’s partial charges via RESP fitting.
- Solvent Effects: PCM models (e.g., water) predict solubility and tautomeric stability .
Basic: What are best practices for synthesizing analogs with modified boronate esters?
Methodological Answer:
- Boronate Ester Swapping: React the parent pyrazole with diols (e.g., pinacol vs. neopentyl glycol) under Dean-Stark conditions to azeotropically remove water.
- Catalysis: Use Cu(OAc)₂ to accelerate transesterification .
- Monitoring: Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and isolate via flash chromatography.
Advanced: How to address low yields in multi-step syntheses involving this compound?
Methodological Answer:
- Intermediate Trapping: Quench reactive intermediates (e.g., lithiated pyrazole) with trimethyl borate to stabilize before coupling .
- Flow Chemistry: Continuous flow reactors enhance reproducibility in large-scale reactions (e.g., 10 g batches with 85% yield) .
- DoE Optimization: Apply factorial design to variables (temperature, catalyst loading, solvent ratio) for robust process windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
